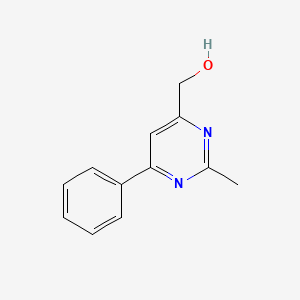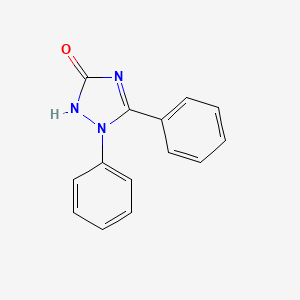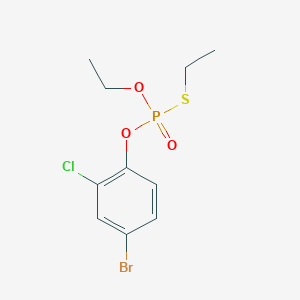
O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate is an organophosphate compound known for its use as an insecticide. It is characterized by the presence of bromine, chlorine, and phosphorus atoms within its molecular structure. This compound is commonly used in agricultural settings to control a variety of pests.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . The reaction conditions are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reaction kettles. For example, sodium 2-chloro-4-bromophenol is reacted with ethyl chloride in the presence of a catalyst, with the reaction temperature maintained below 30°C . The pH of the reaction mixture is controlled to be alkaline to ensure the completion of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may yield various substituted phosphorothioates.
Wissenschaftliche Forschungsanwendungen
O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.
Biology: It is used to study the effects of organophosphates on biological systems, including enzyme inhibition and toxicity.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new insecticides and antiparasitic agents.
Wirkmechanismus
The mechanism of action of O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate involves the inhibition of the acetylcholinesterase enzyme . This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Profenofos: An organophosphate insecticide with a similar structure and mechanism of action.
Chlorpyrifos: Another organophosphate insecticide used for similar purposes.
Diazinon: An organophosphate insecticide with a different chemical structure but similar mode of action.
Uniqueness
O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate is unique due to the presence of both bromine and chlorine atoms in its structure, which can influence its reactivity and effectiveness as an insecticide. Additionally, its specific mechanism of action and the types of pests it targets make it distinct from other organophosphate compounds.
Eigenschaften
Molekularformel |
C10H13BrClO3PS |
|---|---|
Molekulargewicht |
359.60 g/mol |
IUPAC-Name |
4-bromo-2-chloro-1-[ethoxy(ethylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C10H13BrClO3PS/c1-3-14-16(13,17-4-2)15-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
GIZOCQLPJFRPHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OC1=C(C=C(C=C1)Br)Cl)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)

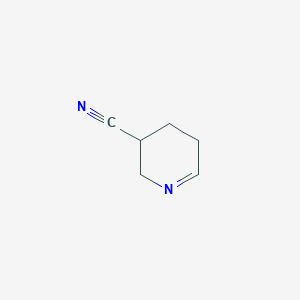
![4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-](/img/structure/B12923755.png)
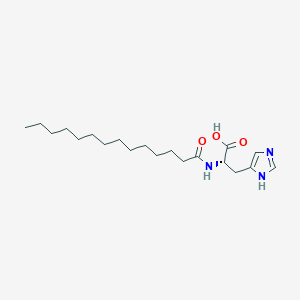
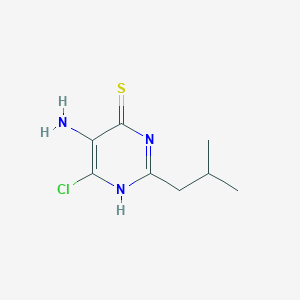
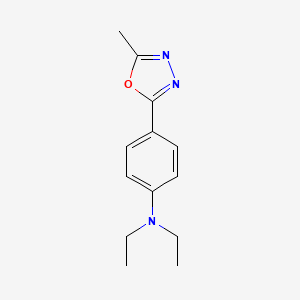
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12923768.png)
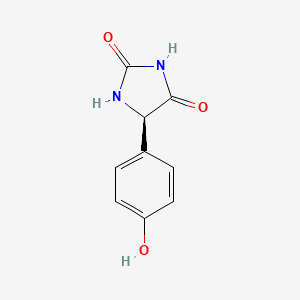
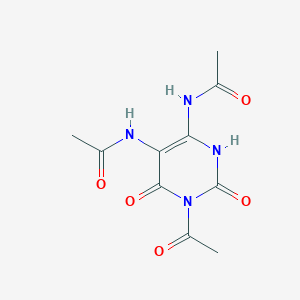
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)
